molecular formula C18H17N3O4S2 B2534070 1-(4-nitrophenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide CAS No. 946259-50-3

1-(4-nitrophenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide

Cat. No. B2534070
M. Wt: 403.47
InChI Key: KILJAUPCAWJQHD-UHFFFAOYSA-N
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Description

1-(4-nitrophenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide is a useful research compound. Its molecular formula is C18H17N3O4S2 and its molecular weight is 403.47. The purity is usually 95%.
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Scientific Research Applications

Quantum-chemical Study and Prototropic Tautomerism

A quantum-chemical study by Poplavskaya et al. (2000) investigated the prototropic tautomerism of compounds including 1-phenyl- and 1-(4-nitrophenyl)tetrazol-5-ones and 1-phenyl- and 1-(4-nitrophenyl)tetrazole-5-thiones. The study, conducted in the gas phase using the AM1 semiempirical method, found that the most thermodynamically stable neutral forms are 4,5-dihydro-1H-tetrazol-5-ones and 4,5-dihydro-1H-tetrazole-5-thiones. This research could provide insight into the stability and reactivity of similar heterocyclic compounds (Poplavskaya et al., 2000).

Synthesis and Transformations of 1H-Imidazole Derivatives

Jasiński et al. (2008) explored the synthesis and transformations of 1H-imidazole 3-oxides derived from amino acid esters. This study showcased the versatility of 1H-imidazole derivatives in organic synthesis, potentially applicable to the synthesis of compounds related to "1-(4-nitrophenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide" (Jasiński et al., 2008).

Magnetism and Luminescence in Metal-Organic Frameworks

Wang et al. (2021) synthesized a terthiophene-based imidazole luminophore, which upon reaction with Mn(OAc)2, yielded a metal-organic framework (MOF) exhibiting both ligand-based emission and metal-based magnetic behaviors. This study highlights the potential of structurally related compounds in the development of functional materials with dual properties (Wang et al., 2021).

Nitrogen-rich Compounds for Gas Generators

Research by Srinivas et al. (2014) on the synthesis of imidazole, 1,2,4-triazole, and tetrazole-based molecules for applications in nitrogen-rich gas generators underscores the relevance of nitrogen-containing heterocycles in high-energy materials. This area of research may encompass compounds with structures similar to the subject compound, highlighting their potential in energetic applications (Srinivas et al., 2014).

properties

IUPAC Name

3-(2-methylphenyl)-1-(4-nitrophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S2/c1-12-4-2-3-5-15(12)20-17-11-27(24,25)10-16(17)19(18(20)26)13-6-8-14(9-7-13)21(22)23/h2-9,16-17H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KILJAUPCAWJQHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3CS(=O)(=O)CC3N(C2=S)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-nitrophenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide

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